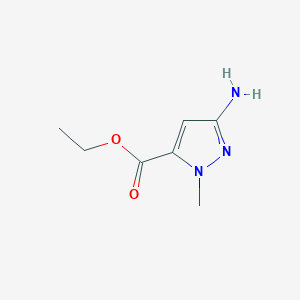

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

説明

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. One common method includes:

Condensation: Ethyl acetoacetate reacts with hydrazine hydrate to form the intermediate hydrazone.

Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Functionalization: The resulting pyrazole derivative is then aminated and esterified to yield this compound.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

Pharmaceutical Applications

Drug Development:

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that yield potential pharmaceuticals, particularly in the development of pyrazole derivatives used in treating inflammatory diseases and cancer.

Case Study:

A study published in Molecular Medicine highlighted the synthesis of novel pyrazole derivatives using this compound as a core structure. These derivatives exhibited promising anti-inflammatory and anticancer activities, suggesting that this compound can be pivotal in drug discovery efforts targeting these conditions .

Agricultural Applications

Pesticide Intermediates:

this compound is utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives have shown effectiveness against various pests, making it valuable for agricultural applications.

Case Study:

Research documented in a patent (CN105646357A) describes a synthesis process for pyrazole amines, including this compound. The resulting compounds demonstrated efficacy as pesticide intermediates, providing a pathway for developing safer and more effective agricultural chemicals .

Material Science

Polymer Chemistry:

The compound is also explored for its potential applications in polymer chemistry, where it can act as a building block for synthesizing novel polymeric materials with specific properties.

Case Study:

A study investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance characteristics, suggesting its utility in developing advanced materials for industrial applications .

Chemical Synthesis

Synthetic Pathways:

this compound is integral to various synthetic pathways aimed at producing complex heterocycles. Its reactivity allows it to participate in cyclization reactions that yield other valuable compounds.

Data Table: Synthetic Pathways Involving this compound

作用機序

The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the pyrazole ring .

類似化合物との比較

- Ethyl 3-amino-1-phenyl-1H-pyrazole-5-carboxylate

- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

- Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxamide

Comparison: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug development and other applications .

生物活性

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₁N₃O₂

- Molar Mass : 155.18 g/mol

- Structure : The compound features a pyrazole ring, which is critical for its biological activity.

This compound interacts with various molecular targets, primarily enzymes and receptors, influencing multiple biochemical pathways:

- Enzyme Interaction : It has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, it interacts with GPR109b, a receptor implicated in metabolic processes .

- Cellular Effects : The compound affects cellular signaling pathways and gene expression, leading to alterations in cellular metabolism. This modulation can result in significant changes in cell behavior, including proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating noteworthy cytotoxic effects:

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Anti-inflammatory and Antimicrobial Activities

This compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory response. Studies have reported significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Additionally, its antimicrobial properties have been explored, indicating potential applications in treating infections caused by resistant strains of bacteria.

Research Applications

The compound serves as a versatile building block in organic synthesis and drug discovery:

- Medicinal Chemistry : It is being investigated for its role in developing new drugs targeting various diseases, including cancer and inflammatory conditions.

- Agrochemicals : Its utility extends to the formulation of agrochemicals, enhancing crop protection strategies.

Case Studies

Several case studies illustrate the compound's biological activity:

- Cytotoxicity Against Cancer Cells : A study conducted on ethyl 3-amino derivatives demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Inhibition of Aurora-A Kinase : Another investigation revealed that derivatives of this compound inhibited Aurora-A kinase with an IC₅₀ of 0.067 µM, highlighting its potential in cancer therapy targeting specific kinases involved in cell cycle regulation .

特性

IUPAC Name |

ethyl 5-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAANYHFUXNOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531914 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-57-3 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89088-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。